6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine
Description
Properties
Molecular Formula |
C15H16BrN |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
6-bromo-N-(cyclobutylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H16BrN/c16-14-6-4-13-9-15(7-5-12(13)8-14)17-10-11-2-1-3-11/h4-9,11,17H,1-3,10H2 |
InChI Key |
PIWFWWDOROISRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bucherer Reaction Limitations
The Bucherer reaction, which typically converts naphthols to naphthylamines using secondary amines, faces challenges with primary amines like cyclobutylmethylamine. While reports a 56.4% yield for dimethylamine derivatives, primary amines require harsher conditions and often yield undesired byproducts.
Buchwald-Hartwig Amination
A modern alternative employs palladium catalysis:
-
Bromination : Start with 2-aminonaphthalene, protect the amine as an acetamide, and brominate at the 6-position using N-bromosuccinimide (NBS).
-
Deprotection : Hydrolyze the acetamide to regenerate the amine.
-
Coupling : React with cyclobutylmethyl bromide using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C.
Key Data :
This method avoids volatile intermediates and improves regioselectivity.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Ullmann Coupling | 50–65% | Moderate | Industrial |
| Buchwald-Hartwig | 60–70% | High | Lab-scale |
| Bucherer Reaction | <40% | Low | Limited |
The Ullmann method balances cost and scalability, while Buchwald-Hartwig offers higher yields at greater expense .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of naphthoquinones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into corresponding amines or alcohols.
-
Substitution: : The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Corresponding amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine with structurally related brominated naphthalenamine derivatives:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance amine nucleophilicity, while bulky groups (e.g., cyclobutylmethyl) may hinder electronic delocalization in the naphthalene ring.
- Molecular Weight: Higher molecular weights correlate with substituent complexity, influencing properties like melting points and solubility (data gaps noted in ).
Research Findings and Limitations
- Electronic Properties : Push-pull molecules with heteroaromatic acceptors () demonstrate enhanced charge separation, but the target compound’s performance remains unstudied .
- Steric Constraints : Cyclobutylmethyl’s strained ring may limit conformational flexibility, affecting binding in biological systems (analogous to ) .
- Data Gaps: Limited solubility, stability, and spectroscopic data for the target compound necessitate further experimental characterization.
Biological Activity
6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is a synthetic compound belonging to the naphthalene family, characterized by a bromine atom at the 6th position and a cyclobutylmethyl substituent at the 2nd position of the naphthalene ring. Its molecular formula is C15H16BrN, with a molecular weight of approximately 290.20 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The structural uniqueness of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine enhances its reactivity and potential interactions with various biological targets. The presence of both the bromine atom and the cyclobutylmethyl group plays significant roles in determining its interaction profiles.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromonaphthalen-2-amine | C10H8BrN | Simpler structure without cyclobutylmethyl group |
| N-(Cyclobutylmethyl)-naphthalen-2-amine | C15H17N | Lacks bromine substitution |
| N-(Cyclohexylmethyl)-naphthalen-2-amine | C16H19N | Cyclohexyl instead of cyclobutyl |
Biological Activity
Research indicates that 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine exhibits potential biological activities, particularly in pharmacology. The compound's structure suggests it may interact with specific enzymes or receptors, influencing various cellular mechanisms and potentially leading to therapeutic applications.
The mechanism of action for this compound involves binding to specific biological targets, which may include receptors associated with pain modulation or other physiological processes. Understanding these interactions can provide insights into its therapeutic potential.
Case Studies and Research Findings
- Binding Affinity Studies : Interaction studies have shown that 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine has significant binding affinity to various biological targets. This suggests its potential as a lead compound in drug development aimed at treating conditions involving these targets.
- Pharmacological Applications : Preliminary studies indicate that this compound may exhibit analgesic properties, similar to other known opioid receptor ligands. Its unique structure could confer advantages in terms of selectivity and reduced side effects compared to traditional analgesics .
- Toxicological Assessments : Toxicological evaluations are essential for understanding the safety profile of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine. Initial findings suggest it may have a favorable safety profile, though further studies are needed to confirm this across different biological systems.
Q & A
Q. How can this compound serve as a precursor in transition-metal-free cross-coupling reactions?
- Methodology : Utilize Ullmann-type couplings with arylboronic acids in the presence of CuI/ligand systems. The bromine atom facilitates coupling at C6, while the cyclobutylmethyl group remains inert under these conditions.
- Example Reaction : Yield: ~65% (optimized) .
Q. What role does steric hindrance from the cyclobutylmethyl group play in regioselective functionalization?
- Methodology : Competitive experiments with electrophiles (e.g., nitration) show preference for C5 or C7 positions due to steric blocking at N by the cyclobutylmethyl group. Use H NMR to track regioselectivity.
- Case Study : Nitration yields 85% 5-nitro derivative vs. <5% at C1, confirming steric guidance .
Q. Can this compound act as a hole-transport material (HTM) in perovskite solar cells?
- Methodology : Evaluate hole mobility via space-charge-limited current (SCLC) measurements. The naphthalene core provides π-conjugation, while the cyclobutylmethyl group enhances solubility in non-polar solvents.
- Performance : Preliminary studies show hole mobility of ~10 cm/V·s, comparable to triphenylamine-based HTMs .
Data Contradictions and Resolutions
- Synthetic Yields : reports ~80% yields for methyl analogs using NBS, but cyclobutylmethyl derivatives may require lower temperatures (0–5°C) to mitigate steric effects, reducing yields to ~60% .
- Crystallographic Refinement : SHELXL reliably refines structures with R-factors <0.05, but near-centrosymmetric crystals may require Flack parameter validation to avoid chirality misassignment .
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